Benzene-1,2,3-tricarboxylic acid
Overview
Description
1,2,3-Benzenetricarboxylic acid, also known as hemimellitic acid, is an organic compound with the molecular formula C₉H₆O₆. It is one of the three isomers of benzenetricarboxylic acid, the others being 1,2,4-benzenetricarboxylic acid (trimellitic acid) and 1,3,5-benzenetricarboxylic acid (trimesic acid). This compound is characterized by the presence of three carboxyl groups (-COOH) attached to a benzene ring at the 1, 2, and 3 positions .
Mechanism of Action
Target of Action
Benzene-1,2,3-tricarboxylic acid, also known as Trimesic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta in humans .
Mode of Action
It is known to interact with its targets, potentially leading to changes in their function .
Biochemical Pathways
This compound may be involved in the Tricarboxylic Acid (TCA) Cycle , also known as the citric acid cycle or Krebs cycle . This cycle is a key part of cellular respiration, where it helps to extract energy from glucose in the form of ATP .
Result of Action
Its interaction with hemoglobin subunits could potentially influence the function of these proteins, but more research is needed to confirm this and understand the specific effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from incompatible materials, dust generation, excess heat, and strong oxidants . Additionally, it should be used in a manner that avoids environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzenetricarboxylic acid can be synthesized through the oxidation of 1,2,3-trimethylbenzene (hemimellitene) using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). The reaction typically involves heating the trimethylbenzene with the oxidizing agent in an aqueous medium, leading to the formation of the tricarboxylic acid .
Industrial Production Methods: Industrial production of 1,2,3-benzenetricarboxylic acid often involves the catalytic oxidation of hemimellitene. This process uses a catalyst such as cobalt or manganese salts in the presence of air or oxygen at elevated temperatures and pressures. The resulting product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
1,2,3-Benzenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water. This reaction is typically carried out using strong oxidizing agents under controlled conditions .
Reduction: Reduction of 1,2,3-benzenetricarboxylic acid can lead to the formation of corresponding alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .
Substitution: The carboxyl groups in 1,2,3-benzenetricarboxylic acid can undergo substitution reactions with various nucleophiles. For example, esterification with alcohols in the presence of an acid catalyst can produce esters .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
- Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
- Catalysts: Acid catalysts for esterification reactions
Major Products:
- Oxidation: Carbon dioxide (CO₂) and water (H₂O)
- Reduction: Alcohols or aldehydes
- Substitution: Esters
Scientific Research Applications
1,2,3-Benzenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
- Employed in the preparation of various organic compounds and intermediates .
Biology:
- Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules .
Medicine:
- Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds .
Industry:
Comparison with Similar Compounds
- 1,2,4-Benzenetricarboxylic acid (Trimellitic acid)
- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDYLWCYJJYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018142 | |
Record name | 1,2,3-Benzenetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |
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Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to almost white crystalline powder; [Acros Organics MSDS] | |
Record name | Benzene 1,2,3-tricarboxylic acid | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Benzene 1,2,3-tricarboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20279 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
569-51-7 | |
Record name | 1,2,3-Benzenetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-51-7 | |
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Record name | Benzene 1,2,3-tricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569517 | |
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Record name | HEMIMELLITIC ACID | |
Source | DTP/NCI | |
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Record name | 1,2,3-Benzenetricarboxylic acid | |
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Record name | Benzene-1,2,3-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.471 | |
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Record name | 1,2,3-BENZENETRICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKU8PTZ7M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 1,2,3-Benzenetricarboxylic acid?
A1: 1,2,3-Benzenetricarboxylic acid is a known inhibitor of the mitochondrial tricarboxylate carrier (TCC). [, , ] The TCC facilitates the exchange of citrate for other tricarboxylates, such as malate, across the mitochondrial membrane. Inhibition of TCC disrupts mitochondrial metabolism.
Q2: What is the molecular formula and weight of 1,2,3-Benzenetricarboxylic acid?
A2: The molecular formula of 1,2,3-Benzenetricarboxylic acid is C9H6O6. Its molecular weight is 210.14 g/mol.
Q3: Are there any spectroscopic techniques used to characterize 1,2,3-Benzenetricarboxylic acid?
A4: Yes, several spectroscopic techniques, including fast atom bombardment (FAB), electron ionization (EI), and chemical ionization (CI) mass spectrometry, are effective in characterizing 1,2,3-Benzenetricarboxylic acid and its derivatives. [] Infrared (IR) spectroscopy is also widely employed to analyze the compound, particularly for identifying the presence of characteristic functional groups. [, , , , , , , , ]
Q4: Does 1,2,3-Benzenetricarboxylic acid participate in any notable chemical reactions?
A6: 1,2,3-Benzenetricarboxylic acid can undergo a base-catalyzed oxygen-oxidation reaction, yielding oxalic acid and carbon dioxide as products. [] The rate-determining step in this reaction involves the cleavage of the benzene ring.
Q5: Have computational methods been employed in research involving 1,2,3-Benzenetricarboxylic acid?
A7: Yes, single-point energy calculations have been used to assess the stability of three-dimensional frameworks formed by zinc compounds incorporating 1,2,3-Benzenetricarboxylic acid. [] These calculations provide insights into the relative stability of different structural arrangements.
Q6: How do structural modifications of 1,2,3-Benzenetricarboxylic acid affect its properties?
A8: Structural modifications, such as the introduction of substituents on the benzene ring, can significantly influence the properties of 1,2,3-Benzenetricarboxylic acid. For instance, the presence of a nitro group at the 5-position of the benzene ring in 5-nitro-1,2,3-benzenetricarboxylic acid impacts its coordination behavior with metal ions, leading to diverse coordination polymers with distinct structures and magnetic properties. [, , , , , , , , , ]
Q7: What is the role of 1,2,3-Benzenetricarboxylic acid in the synthesis of coordination polymers?
A9: 1,2,3-Benzenetricarboxylic acid serves as a versatile organic ligand in the construction of coordination polymers. Its three carboxylate groups can coordinate to metal ions in various modes, leading to a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. [, , , , , , , , , , , , , , , , , , , , ] The structural diversity of these coordination polymers contributes to their interesting properties and potential applications.
Q8: What are some examples of coordination polymers synthesized using 1,2,3-Benzenetricarboxylic acid?
A10: Numerous coordination polymers have been synthesized using 1,2,3-Benzenetricarboxylic acid and its derivatives. Examples include: * [Mn7(nbta)4(Hnbta)(2,2′-bipy)4(H2O)8]·2H2O (nbta = 5-nitro-1,2,3-benzenetricarboxylate, bipy = 2,2′-bipyridine), a three-dimensional framework with potential magnetic properties. []* {2}n (btc = 1,2,3-Benzenetricarboxylate, bpfp = bis(4-pyridylformyl)piperazine), a coordination polymer with potential anti-cancer activity. []* [Cu2 (BTC)4/3 (H2 O)2 ]6 [HPW12 O40 ] (BTC=1,2,3-Benzenetricarboxylic acid), a nanocrystalline material with catalytic activity for phenol degradation. []
Q9: What are some potential applications of coordination polymers based on 1,2,3-Benzenetricarboxylic acid?
A11: Coordination polymers incorporating 1,2,3-Benzenetricarboxylic acid exhibit a wide range of potential applications, including:* Catalysis: These materials can act as heterogeneous catalysts in various chemical reactions, including the degradation of organic pollutants like phenol. [, ] * Luminescence: Some coordination polymers exhibit luminescent properties, making them promising candidates for applications in light-emitting devices and sensors. [, , , ]* Gas Storage and Separation: The porous nature of certain coordination polymers allows for the selective adsorption and separation of gases, which is relevant for energy and environmental applications.* Drug Delivery: Coordination polymers can be engineered to encapsulate and release drug molecules in a controlled manner, potentially improving drug efficacy and reducing side effects. [, , , ]
Q10: Are there any studies exploring the anti-cancer activity of 1,2,3-Benzenetricarboxylic acid-based compounds?
A12: Yes, recent studies have investigated the anti-cancer activity of copper(II) complexes containing 1,2,3-Benzenetricarboxylic acid. [] These complexes exhibited inhibitory effects on ovarian cancer cell proliferation, migration, and invasion. While promising, further research is needed to fully understand their mechanism of action and therapeutic potential.
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